molecular formula C18H13N3O3 B14550671 [5-(2-Azido-4-methoxyphenyl)furan-2-yl](phenyl)methanone CAS No. 62144-44-9

[5-(2-Azido-4-methoxyphenyl)furan-2-yl](phenyl)methanone

Cat. No.: B14550671
CAS No.: 62144-44-9
M. Wt: 319.3 g/mol
InChI Key: RDTTUAGYSMGRIR-UHFFFAOYSA-N
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Description

5-(2-Azido-4-methoxyphenyl)furan-2-ylmethanone: is a complex organic compound that features a furan ring substituted with an azido group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Azido-4-methoxyphenyl)furan-2-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the azido group and the methoxyphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Azido-4-methoxyphenyl)furan-2-ylmethanone: undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted furan derivatives.

Scientific Research Applications

5-(2-Azido-4-methoxyphenyl)furan-2-ylmethanone: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(2-Azido-4-methoxyphenyl)furan-2-ylmethanone involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Azido-4-methoxyphenyl)furan-2-ylmethanone: shares similarities with other azido-substituted furan derivatives, such as and .

  • Compounds like 5-(2-Azido-4-methoxyphenyl)thiophene-2-ylmethanone also exhibit similar chemical properties due to the presence of the azido group and the aromatic ring.

Uniqueness

The uniqueness of 5-(2-Azido-4-methoxyphenyl)furan-2-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

62144-44-9

Molecular Formula

C18H13N3O3

Molecular Weight

319.3 g/mol

IUPAC Name

[5-(2-azido-4-methoxyphenyl)furan-2-yl]-phenylmethanone

InChI

InChI=1S/C18H13N3O3/c1-23-13-7-8-14(15(11-13)20-21-19)16-9-10-17(24-16)18(22)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

RDTTUAGYSMGRIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)C3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

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